Ethyl 5-(4-acetoxyphenyl)-2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-(4-acetoxyphenyl)-2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C29H31N3O5S and its molecular weight is 533.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 5-(4-acetoxyphenyl)-2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article aims to explore its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C28H31N3O4S with a molecular weight of 505.63 g/mol. It features a thiazolo-pyrimidine core, which is known for various biological activities, including antimicrobial and anticancer properties. The presence of functional groups such as the diethylamino and acetoxy moieties enhances its pharmacological profile.
Antimicrobial Activity
Recent studies have shown that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds related to the thiazolo-pyrimidine scaffold have demonstrated efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 4.0 to 16.0 µg/mL . The presence of electron-withdrawing groups on the aromatic ring has been linked to enhanced activity.
Anticancer Properties
Research indicates that thiazolo-pyrimidine derivatives possess anticancer properties by inducing apoptosis in cancer cell lines. For example, studies have reported that similar compounds can inhibit cell proliferation in human breast cancer cells (MCF-7) with IC50 values in the low micromolar range (approximately 5–10 µM) . Mechanistically, these compounds may act by disrupting cellular signaling pathways involved in cell survival and proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds within this class can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
- Induction of Oxidative Stress : Similar derivatives have been shown to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.
- Modulation of Cell Signaling : These compounds may interfere with various signaling pathways, including those involving protein kinases and transcription factors that regulate cell cycle progression.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazolo-pyrimidine derivatives demonstrated that ethyl 5-(4-acetoxyphenyl)-2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo exhibited potent antibacterial activity against E. coli with an MIC value of 8 µg/mL. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
Case Study 2: Anticancer Activity
In vitro studies on MCF-7 breast cancer cells revealed that this compound induced significant apoptosis at concentrations as low as 10 µM. Flow cytometry analyses showed an increase in sub-G1 phase cells, indicating cell death through apoptosis pathways .
Properties
CAS No. |
324568-13-0 |
---|---|
Molecular Formula |
C29H31N3O5S |
Molecular Weight |
533.6 g/mol |
IUPAC Name |
ethyl (2Z)-5-(4-acetyloxyphenyl)-2-[[4-(diethylamino)phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H31N3O5S/c1-6-31(7-2)22-13-9-20(10-14-22)17-24-27(34)32-26(21-11-15-23(16-12-21)37-19(5)33)25(28(35)36-8-3)18(4)30-29(32)38-24/h9-17,26H,6-8H2,1-5H3/b24-17- |
InChI Key |
CDNBMOAUSBKNKY-ULJHMMPZSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC(=O)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.